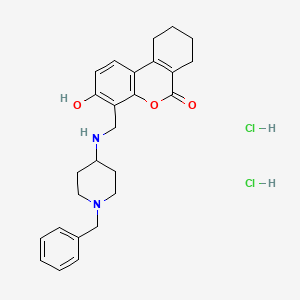
C26H32Cl2N2O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C26H32Cl2N2O3 is a complex organic molecule This compound is characterized by its unique structure, which includes multiple functional groups such as chlorides, amides, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C26H32Cl2N2O3 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the aromatic ring system: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Introduction of chloride groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of amide bonds: This step usually involves the reaction of amines with carboxylic acid derivatives under conditions such as the use of coupling agents like EDCI or DCC.
Final assembly: The final steps often involve the coupling of intermediate compounds to form the final product, .
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale batch reactors where the above reactions are optimized for yield and purity. The use of continuous flow reactors might also be considered to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
C26H32Cl2N2O3: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloride sites, using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amides.
Scientific Research Applications
C26H32Cl2N2O3: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which C26H32Cl2N2O3 exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
C26H32Cl2N2O3: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures might include those with similar functional groups or aromatic ring systems.
Uniqueness: The specific arrangement of functional groups and the overall structure of can confer unique properties, such as specific biological activity or chemical reactivity.
Properties
Molecular Formula |
C26H32Cl2N2O3 |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
4-[[(1-benzylpiperidin-4-yl)amino]methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;dihydrochloride |
InChI |
InChI=1S/C26H30N2O3.2ClH/c29-24-11-10-21-20-8-4-5-9-22(20)26(30)31-25(21)23(24)16-27-19-12-14-28(15-13-19)17-18-6-2-1-3-7-18;;/h1-3,6-7,10-11,19,27,29H,4-5,8-9,12-17H2;2*1H |
InChI Key |
RPXKZGUIOHHBJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C(=C(C=C3)O)CNC4CCN(CC4)CC5=CC=CC=C5)OC2=O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















